N-methyl-2-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
N-methyl-2-(methylsulfanyl)aniline is a chemical compound with the formula C8H11NS
Mode of Action
It’s known that anilines and their derivatives can undergo various chemical reactions, including methylation . In the case of this compound, it might interact with its targets through similar mechanisms, leading to changes in the biochemical processes of the system.
Biochemical Pathways
Anilines and their derivatives are known to be involved in a wide range of biochemical processes, including the methylation of anilines .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the methylation of 2-(methylsulfanyl)aniline using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the methylation process can be catalyzed by cyclometalated ruthenium complexes, which allow for selective N-methylation of anilines using methanol under mild conditions .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-methyl-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- N-methyl-2-(methylsulfanyl)benzamide
- N-methyl-2-(methylsulfanyl)phenylamine
- N-methyl-2-(methylsulfanyl)phenylacetamide
Comparison: N-methyl-2-(methylsulfanyl)aniline is unique due to its specific structural features, such as the presence of both a methyl group on the nitrogen atom and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methylsulfanyl group can enhance the compound’s nucleophilicity and influence its behavior in electrophilic substitution reactions .
Biological Activity
N-methyl-2-(methylsulfanyl)aniline, also known as 2-(methylsulfanyl)-N-methylaniline, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H13NS, with a molecular weight of approximately 169.27 g/mol. The compound features a methylsulfanyl group (-S-CH₃) attached to the aniline structure, which contributes to its unique reactivity and biological properties.
1. Antimicrobial Properties
This compound has been studied for its antimicrobial activity. Research indicates that compounds with sulfur-containing groups often exhibit enhanced antimicrobial properties due to their ability to interact with microbial enzymes and disrupt cellular processes. For instance, studies have shown that similar methylsulfanyl derivatives can inhibit the growth of various bacterial strains, suggesting a potential therapeutic application in treating infections caused by resistant bacteria .
2. Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro assays have indicated that derivatives of this compound can significantly reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The methylsulfanyl group may enhance binding affinity to target enzymes involved in inflammatory pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds with sulfur functionalities often exhibit antioxidant properties, which can help in reducing oxidative stress in cells.
- Cell Signaling Interference : By modulating cell signaling pathways, these compounds can influence cellular responses to inflammatory stimuli.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various methylsulfanyl compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value (the concentration required to inhibit 50% of microbial growth) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
A separate investigation focused on the anti-inflammatory effects of this compound in a murine model. The compound was administered to mice subjected to induced inflammation. Results showed a marked decrease in swelling and pain responses compared to control groups, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Mechanism |
---|---|---|---|
This compound | High | Moderate | COX inhibition |
4-Methyl-N-(2-methylcyclopentyl)aniline | Moderate | Low | Enzyme interaction |
2-Methyl-N-cyclopentylaniline | Low | High | ROS modulation |
Properties
IUPAC Name |
N-methyl-2-methylsulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACLFTSARPNRHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507555 |
Source
|
Record name | N-Methyl-2-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-62-8 |
Source
|
Record name | N-Methyl-2-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.